2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
This compound features a thieno[2,3-d]pyrimidin-4-one core with three substituents:
- Position 2: Chloromethyl (–CH2Cl), a reactive group facilitating nucleophilic substitution.
- Position 5: 2-Methylbutyl (–CH2CH(CH2CH3)), a branched alkyl chain enhancing lipophilicity.
- Position 6: Methyl (–CH3), contributing to steric bulk.
Its synthetic route likely involves chlorination of a hydroxymethyl precursor or alkylation of a thieno-pyrimidinone intermediate .
Properties
IUPAC Name |
2-(chloromethyl)-6-methyl-5-(2-methylbutyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2OS/c1-4-7(2)5-9-8(3)18-13-11(9)12(17)15-10(6-14)16-13/h7H,4-6H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTXBJHANYVYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=C(SC2=C1C(=O)NC(=N2)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno and pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and yields . Additionally, continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hypochlorite, molecular bromine, piperidine, and morpholine . The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thienopyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Core Modifications
Analysis :
Substituent Variations at Position 2
Analysis :
- Chloromethyl vs. mercapto : The –CH2Cl group increases electrophilicity, enabling alkylation reactions, while –SH may participate in redox chemistry or metal coordination .
- Morpholine substitution () introduces polarity, likely enhancing aqueous solubility and interactions with polar enzyme active sites (e.g., TRPA1 inhibitors ).
Substituent Variations at Position 5
Analysis :
- 2-Methylbutyl vs. aryl groups : Branched alkyl chains (e.g., 2-methylbutyl) improve lipid bilayer penetration but may reduce solubility. Aryl groups (e.g., phenyl, fluorophenyl) enable π-π stacking and halogen bonding, critical for target engagement .
Biological Activity
2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C13H17ClN2OS
- Molecular Weight : 284.80 g/mol
- CAS Number : 742094-59-3
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential applications in pharmacology.
Antimicrobial Activity
Research has indicated that thieno[2,3-d]pyrimidines exhibit antimicrobial properties. For instance, derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit the growth of various bacteria and fungi. The specific compound may share similar properties due to its structural characteristics.
| Compound | Activity | Reference |
|---|---|---|
| Thieno[2,3-d]pyrimidine Derivatives | Antimicrobial | |
| This compound | Potentially Antimicrobial |
Antitumor Activity
Studies have demonstrated that thieno[2,3-d]pyrimidine derivatives possess antitumor activities. For example, certain derivatives have been tested against cancer cell lines and shown to inhibit cell proliferation effectively.
The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that they may interact with specific cellular pathways involved in proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thieno[2,3-d]pyrimidine derivatives against common pathogens. The results indicated that compounds with chloromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts.
- Antitumor Studies : In vitro studies on human cancer cell lines demonstrated that compounds similar to this compound showed significant inhibition of tumor growth. The study highlighted the importance of the thienopyrimidine scaffold in enhancing cytotoxicity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
